molecular formula C23H25N3O2S B2882054 N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide CAS No. 901258-24-0

N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide

Cat. No. B2882054
M. Wt: 407.53
InChI Key: DQNYPQRUQDXZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide” is a chemical compound . Unfortunately, there is not much detailed information available about this specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, boiling point, and molecular weight. For “N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide”, the average mass is 506.597 Da and the monoisotopic mass is 506.264160 Da .

Scientific Research Applications

Anticancer Activity

Compounds with structural features similar to N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide, such as thiazole and imidazole derivatives, have been synthesized and evaluated for their anticancer properties. These compounds have shown potent activity against various cancer cell lines, indicating their potential as therapeutic agents for cancer treatment. For instance, N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives exhibited cytotoxicity against human cancer cell lines, suggesting their potential as inhibitors against specific cancer types (Ding et al., 2012).

Antiviral Activity

Imidazole derivatives have been shown to possess antiviral activity, with specific compounds demonstrating selective inhibition of virus strains. This suggests the potential use of structurally similar compounds in the development of new antiviral agents. For example, certain pyrazoline-substituted 4-thiazolidinones were found to be highly active against the Tacaribe TRVL 11 573 virus strain, indicating their potential in antiviral therapy (Havrylyuk et al., 2013).

Antimicrobial and Anti-inflammatory Activities

Research has demonstrated that thiazole and oxadiazole derivatives exhibit antimicrobial and anti-inflammatory activities. These properties suggest their application in the development of new treatments for infectious diseases and inflammatory conditions. For instance, a series of aminothiazoles and thiazolylacetonitrile derivatives containing a naproxenoyl moiety were synthesized and showed potential anti-inflammatory effects (Thabet et al., 2011).

Antioxidant Activity

Compounds with thiazole and imidazole frameworks have been evaluated for their antioxidant activity, indicating their potential in combating oxidative stress-related diseases. For example, novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and showed significant antioxidant and/or anti-inflammatory activities, highlighting their therapeutic potential (Koppireddi et al., 2013).

properties

IUPAC Name

N-cyclopentyl-2-[[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-28-19-13-11-16(12-14-19)21-23(26-22(25-21)17-7-3-2-4-8-17)29-15-20(27)24-18-9-5-6-10-18/h2-4,7-8,11-14,18H,5-6,9-10,15H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNYPQRUQDXZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide

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